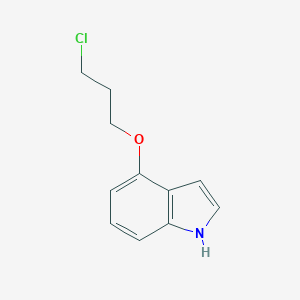
4-(3-chloropropoxy)-1H-indole
Übersicht
Beschreibung
4-(3-chloropropoxy)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
4-(3-chloropropoxy)-1H-indole has been used in various scientific research applications, including studies on the endocannabinoid system, cannabinoid receptors, and the effects of synthetic cannabinoids on the body. It has also been studied for its potential therapeutic applications in the treatment of pain, anxiety, and other medical conditions.
Wirkmechanismus
The mechanism of action of 4-(3-chloropropoxy)-1H-indole is similar to that of natural cannabinoids, such as THC. It binds to cannabinoid receptors in the brain and body, producing a range of effects, including pain relief, relaxation, and altered perception. However, unlike natural cannabinoids, synthetic cannabinoids like 4-(3-chloropropoxy)-1H-indole 47,497 are often more potent and can have unpredictable effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(3-chloropropoxy)-1H-indole vary depending on the dose and route of administration. In general, it produces effects similar to those of natural cannabinoids, including altered mood, appetite, and perception. It can also cause side effects such as anxiety, paranoia, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-chloropropoxy)-1H-indole in lab experiments is its potency and predictability. Researchers can use it to study the effects of cannabinoids on the body and brain without having to rely on natural sources, which can vary in potency and composition. However, one limitation is that synthetic cannabinoids like 4-(3-chloropropoxy)-1H-indole 47,497 can have unpredictable effects and may not accurately reflect the effects of natural cannabinoids.
Zukünftige Richtungen
There are many potential future directions for research on 4-(3-chloropropoxy)-1H-indole, including studies on its potential therapeutic applications, its effects on different cannabinoid receptors, and its interactions with other drugs. Researchers may also explore the use of other synthetic cannabinoids with different chemical structures and properties. Ultimately, further research is needed to fully understand the effects and potential applications of this compound.
Eigenschaften
CAS-Nummer |
151720-06-8 |
|---|---|
Produktname |
4-(3-chloropropoxy)-1H-indole |
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
4-(3-chloropropoxy)-1H-indole |
InChI |
InChI=1S/C11H12ClNO/c12-6-2-8-14-11-4-1-3-10-9(11)5-7-13-10/h1,3-5,7,13H,2,6,8H2 |
InChI-Schlüssel |
FOGIRJDUSOIUGW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCl |
Kanonische SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCl |
Synonyme |
1-chloro-3-(indol-4-yloxy)propane |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

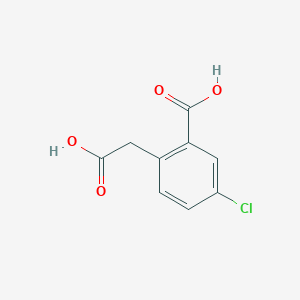
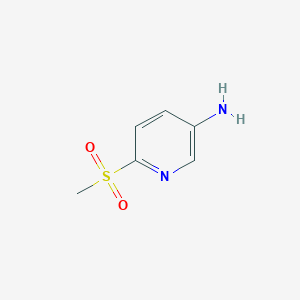
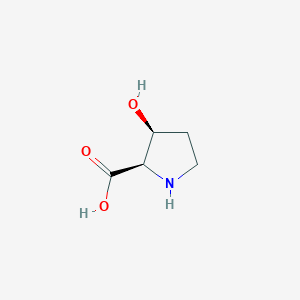
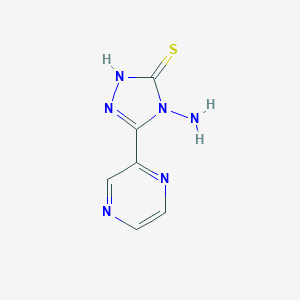
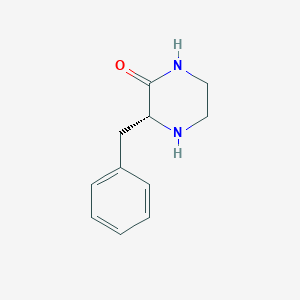
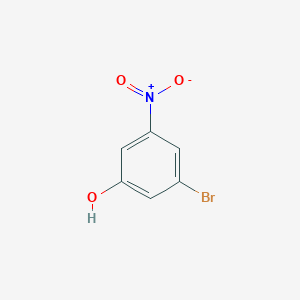
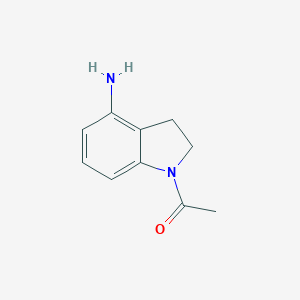
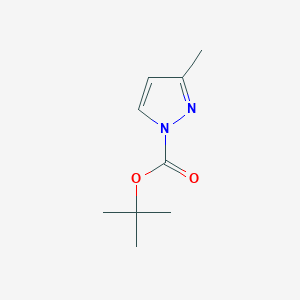
![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)
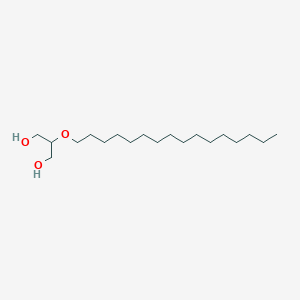

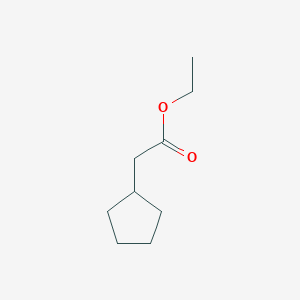
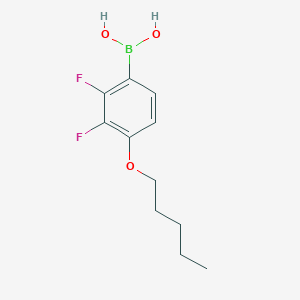
![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)